molecular formula C6H13ClN2O2 B12309150 2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride

Cat. No.: B12309150
M. Wt: 180.63 g/mol
InChI Key: JDNZECSWYJHWHX-UHFFFAOYSA-N
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Description

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is a heterocyclic amino acid derivative containing an azetidine ring Azetidine is a four-membered saturated heterocycle with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the Horner–Wadsworth–Emmons reaction, followed by the addition of NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride involves its interaction with molecular targets in biological systems. As a structural analogue of GABA, it may interact with GABA receptors, modulating their activity and influencing neurotransmission . The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride is unique due to its specific structure, which combines an azetidine ring with a methylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H13ClN2O2

Molecular Weight

180.63 g/mol

IUPAC Name

2-[azetidin-3-yl(methyl)amino]acetic acid;hydrochloride

InChI

InChI=1S/C6H12N2O2.ClH/c1-8(4-6(9)10)5-2-7-3-5;/h5,7H,2-4H2,1H3,(H,9,10);1H

InChI Key

JDNZECSWYJHWHX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1CNC1.Cl

Origin of Product

United States

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